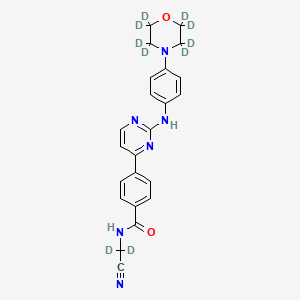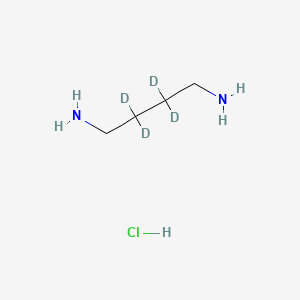
1,4-Butane-2,2,3,3-d4-diamine, dihydrochloride (9CI); 1,4-Butane-2,2,3,3-d4-diamine 2HCl; 1,4-Butane-2,2,3,3-d4-diamine dihydrochloride; 1,4-Diaminobutane-2,2,3,3-D4 dihydrochloride; 1,4-Diaminobutane-d4 dihydrochloride; Putrescine-d4 dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
1,4-Diaminobutane-d4 (dihydrochloride) can be synthesized by neutralizing 1,4-diaminobutane with hydrochloric acid . The reaction typically involves the following steps:
Synthesis of 1,4-Diaminobutane: This can be achieved through the decarboxylation of ornithine in the presence of the enzyme ornithine decarboxylase.
Deuterium Labeling: The hydrogen atoms in 1,4-diaminobutane are replaced with deuterium atoms to obtain 1,4-diaminobutane-d4.
Formation of Dihydrochloride Salt: The deuterium-labeled 1,4-diaminobutane is then reacted with hydrochloric acid to form the dihydrochloride salt.
化学反応の分析
1,4-Diaminobutane-d4 (dihydrochloride) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form primary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the amino groups can be replaced by other functional groups.
Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
1,4-Diaminobutane-d4 (dihydrochloride) has a wide range of applications in scientific research:
Biology: It is utilized in the preparation of specialized cell culture media for stem cell cultivation.
Medicine: It is employed in pharmacokinetic studies to track the metabolic pathways of drugs.
Industry: It is used in the synthesis of organic compounds, such as pharmaceutical drugs and agrochemicals.
作用機序
The mechanism of action of 1,4-Diaminobutane-d4 (dihydrochloride) involves its interaction with various molecular targets and pathways:
類似化合物との比較
1,4-Diaminobutane-d4 (dihydrochloride) is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
1,4-Diaminobutane (Putrescine) dihydrochloride: The non-deuterated form of the compound.
1,3-Diaminopropane: A similar diamine with one less carbon atom in the chain.
Cadaverine: Another diamine with a similar structure but different biological roles.
The deuterium labeling in 1,4-Diaminobutane-d4 (dihydrochloride) provides unique advantages in research, such as improved stability and distinct mass spectrometric properties .
特性
分子式 |
C4H13ClN2 |
|---|---|
分子量 |
128.64 g/mol |
IUPAC名 |
2,2,3,3-tetradeuteriobutane-1,4-diamine;hydrochloride |
InChI |
InChI=1S/C4H12N2.ClH/c5-3-1-2-4-6;/h1-6H2;1H/i1D2,2D2; |
InChIキー |
BPHGMWVJJCWDPB-PBCJVBLFSA-N |
異性体SMILES |
[2H]C([2H])(CN)C([2H])([2H])CN.Cl |
正規SMILES |
C(CCN)CN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



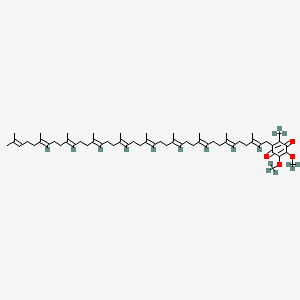
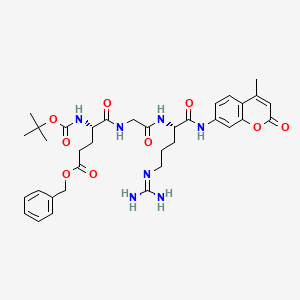
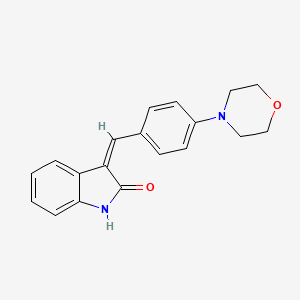
![(5Z)-5-[[3-(dimethylamino)phenyl]methylidene]-2-methyl-3-[2-[4-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]phenoxy]ethyl]imidazol-4-one](/img/structure/B12408487.png)
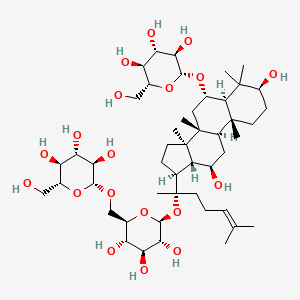

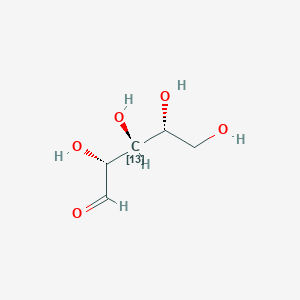
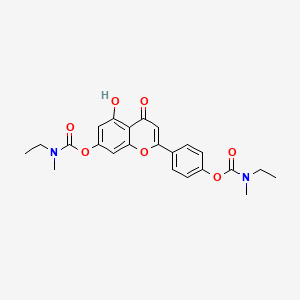

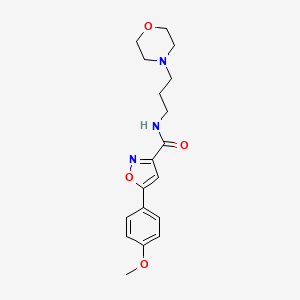
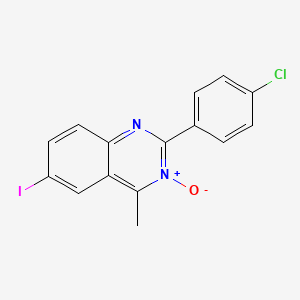
![2-[[5-(4-chlorophenyl)-7-(4-sulfamoylphenyl)pyrrolo[2,3-d]pyrimidin-4-yl]amino]benzoic acid](/img/structure/B12408559.png)
